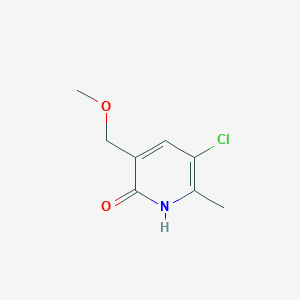
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxymethyl group at the 3rd position, and a methyl group at the 6th position on the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridin-2-one and chlorinating agents.
Chlorination: The chlorination of 3-methylpyridin-2-one is carried out using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5th position.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-3-(methoxymethyl)picolinonitrile: Similar structure with a nitrile group instead of a pyridinone ring.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring with similar substituents.
Uniqueness
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxymethyl group, and methyl group on the pyridinone ring makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H10ClNO2 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10ClNO2/c1-5-7(9)3-6(4-12-2)8(11)10-5/h3H,4H2,1-2H3,(H,10,11) |
Clave InChI |
LPPWJEKOVUKVAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=O)N1)COC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


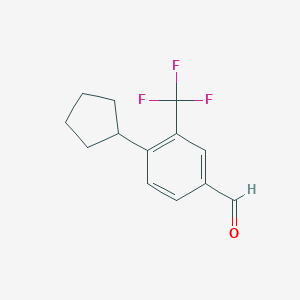
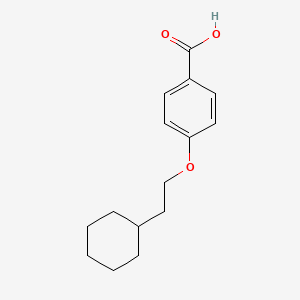
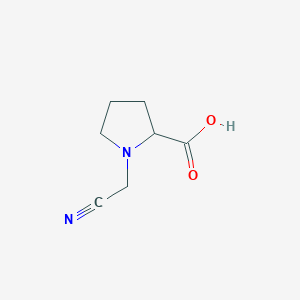
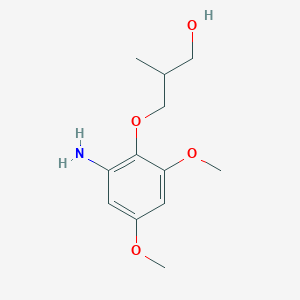
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)

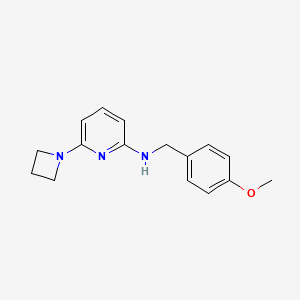
![ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate](/img/structure/B13894717.png)
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
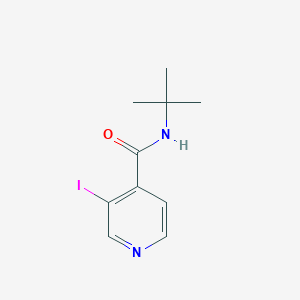
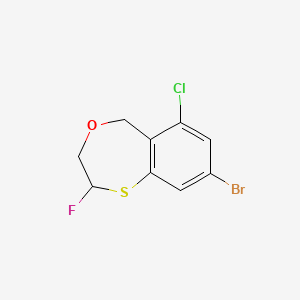
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)
